N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide
Description
Significance of the Tetrahydroquinoline Scaffold in Organic and Medicinal Chemistry
The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) framework is a privileged scaffold in the realm of organic and medicinal chemistry. acs.orgnih.gov This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a fully saturated pyridine (B92270) ring, is a common feature in a vast array of natural products and synthetic molecules exhibiting significant biological activities. nih.gov Its structural rigidity, combined with the presence of a basic nitrogen atom, allows for diverse chemical modifications and specific interactions with biological targets.
The versatility of the tetrahydroquinoline nucleus has led to its incorporation into drugs with a wide range of therapeutic applications. Bioactive tetrahydroquinolines include the antiarrhythmic agent nicainoprol, the schistosomicide oxamniquine, and the antiviral antibiotic virantmycin. Furthermore, various derivatives have been investigated as analgesics, anticonvulsants, antidepressants, antipsychotics, antihypertensives, and anticancer agents. nih.gov The development of novel synthetic methodologies to access previously inaccessible substitution patterns on the THQ core continues to fuel the design of new drugs. nih.gov
The following table provides examples of bioactive substituted tetrahydroquinolines, highlighting the diverse pharmacological activities associated with this scaffold.
| Compound Name | Biological Activity |
| Nicainoprol | Antiarrhythmic |
| Oxamniquine | Schistosomicide |
| Viratmycin | Antiviral |
| L-689,560 | Neuroprotective |
Overview of N-Substituted Acetamide (B32628) Derivatives as Biologically Active Molecules
N-substituted acetamide derivatives represent another cornerstone of medicinal chemistry, with the acetamide group (-NHC(O)CH3) being a common functional group in many pharmaceuticals. This group can act as a hydrogen bond donor and acceptor, contributing to the binding of molecules to biological targets. The N-substituent can be varied extensively, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.
The biological activities of N-substituted acetamides are remarkably diverse. For instance, various derivatives have been synthesized and evaluated for their analgesic, anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Recent research has also focused on N-substituted acetamides as potent and selective antagonists for receptors such as the P2Y14 receptor, which is implicated in inflammatory diseases. The straightforward synthesis of N-substituted acetamides, typically through the acylation of an amine, makes them attractive candidates for lead optimization in drug discovery programs.
Research Rationale and Academic Scope for N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide and its Structural Analogs
The academic interest in this compound and its structural analogs stems from the desire to explore the chemical space around the tetrahydroquinoline scaffold, particularly by introducing substituents at the C-8 position. Research has shown that modifications at this position can significantly influence the pharmacological profile of the molecule.
A key area of investigation for C-8 substituted tetrahydroquinolines is in the development of opioid receptor modulators for the treatment of pain. nih.gov Opioids exert their effects through receptors such as the μ-opioid receptor (MOR) and the δ-opioid receptor (DOR). While MOR agonists are effective analgesics, their use is associated with significant side effects. It has been proposed that compounds with a mixed MOR agonist/DOR antagonist profile could reduce these side effects. nih.gov
In this context, the N-acetamido group at the C-8 position of the tetrahydroquinoline core can be considered a specific modification aimed at modulating the affinity and efficacy of the molecule at opioid receptors. A study on a series of C-8 substituted tetrahydroquinoline-based peptidomimetics revealed that the nature of the substituent at this position plays a crucial role in determining the balance of MOR and DOR binding affinities and their functional activities. nih.gov
The following interactive data table summarizes the in vitro opioid receptor binding affinities of selected C-8 substituted tetrahydroquinoline analogs, demonstrating the impact of substitution at this position.
| Compound | C-8 Substituent | MOR Ki (nM) | DOR Ki (nM) | DOR Ki/MOR Ki |
| 1 | H | 1.1 ± 0.2 | 12 ± 1 | 11 |
| 7a | Benzyl | 1.9 ± 0.3 | 3.1 ± 0.5 | 1.6 |
| 7l | Phenethyl | 1.8 ± 0.2 | 7.3 ± 0.9 | 4.1 |
| 7n | Ethyl ester | 2.1 ± 0.3 | 7.7 ± 0.9 | 3.7 |
This data illustrates that substitution at the C-8 position can lead to a more balanced MOR/DOR binding profile compared to the unsubstituted parent compound. The research into this compound and its analogs is therefore driven by the hypothesis that such modifications can lead to the discovery of novel therapeutic agents with improved pharmacological properties. The academic scope includes the synthesis of new derivatives, their in vitro and in vivo pharmacological evaluation, and the elucidation of structure-activity relationships to guide the design of future compounds.
Structure
3D Structure
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h2,4,6,12H,3,5,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDNHNPVDWPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1NCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of N 1,2,3,4 Tetrahydroquinolin 8 Yl Acetamide Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a comprehensive analysis of N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide, both one-dimensional and two-dimensional techniques are essential. conicet.gov.ar
One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum for this compound would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 6.5-8.0 ppm). The aliphatic protons of the tetrahydroquinoline ring at positions C2, C3, and C4 would produce multiplets in the upfield region. Specifically, the protons at C2 and C4 (adjacent to the nitrogen and benzene ring, respectively) would be expected around δ 3.3-2.8 ppm, while the C3 protons would likely appear as a multiplet around δ 1.9 ppm. The N-H proton of the tetrahydroquinoline ring would show a broad singlet, and the amide N-H proton would appear as a singlet further downfield, its chemical shift being solvent-dependent. The methyl protons of the acetamide (B32628) group would give a sharp singlet, typically around δ 2.1 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms. The spectrum for this compound would show 11 distinct signals. The carbonyl carbon of the amide group would be the most downfield signal, expected around δ 168-170 ppm. The aromatic carbons would resonate in the δ 110-150 ppm range. The aliphatic carbons (C2, C3, C4) would be found in the upfield region (δ 20-50 ppm), and the methyl carbon of the acetyl group would appear at approximately δ 24 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O | - | ~169.0 |
| CH₃ | ~2.1 (s, 3H) | ~24.0 |
| C2 | ~3.3 (t, 2H) | ~42.0 |
| C3 | ~1.9 (m, 2H) | ~22.5 |
| C4 | ~2.8 (t, 2H) | ~27.0 |
| C4a | - | ~122.0 |
| C5 | ~7.0 (d, 1H) | ~127.5 |
| C6 | ~6.9 (t, 1H) | ~118.0 |
| C7 | ~7.1 (d, 1H) | ~121.0 |
| C8 | - | ~135.0 |
| C8a | - | ~145.0 |
| N1-H | Broad, variable | - |
| N8-H | ~8.5 (s, 1H) | - |
Note: Predicted values are based on data from analogous structures and substituent effects. chemicalbook.comnih.gov s=singlet, t=triplet, m=multiplet.
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. conicet.gov.ar
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting the protons on C2, C3, and C4, confirming the aliphatic spin system. It would also reveal couplings between adjacent aromatic protons on the benzene ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This technique maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com It is invaluable for definitively assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For example, the proton signal at ~2.8 ppm would show a cross-peak to the carbon signal at ~27.0 ppm, assigning them both to C4.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds). youtube.comscience.gov This is critical for connecting different fragments of the molecule. For instance, the methyl protons (H-CH₃) would show a correlation to the carbonyl carbon (C=O), confirming the acetyl group. Furthermore, the C4 protons would show correlations to the aromatic carbons C5 and C4a, and the C2 protons would correlate to C8a, establishing the connectivity of the entire tetrahydroquinoline ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Key expected absorptions include a sharp, strong peak for the amide C=O stretch around 1660 cm⁻¹. Two distinct N-H stretching bands would be visible: a sharp peak around 3300 cm⁻¹ for the secondary amide N-H and another, slightly broader peak in the same region for the secondary amine N-H of the tetrahydroquinoline ring. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the CH₂ and CH₃ groups would be observed just below 3000 cm⁻¹. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | ~3300 | Medium-Strong |
| N-H Stretch (Amine) | ~3350 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Amide I) | ~1660 | Strong |
| N-H Bend (Amide II) | ~1550 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
Note: Values are typical ranges for the specified functional groups. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk
For this compound (C₁₁H₁₄N₂O), the exact molecular weight is 190.24 g/mol . scbt.com High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula by providing a highly accurate mass measurement.
The fragmentation pattern in electron ionization (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 190. A common fragmentation pathway for amides is the alpha-cleavage, leading to the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O, 42 Da), or the loss of an acetamide radical (•NHCOCH₃, 58 Da). Cleavage of the C4-C4a bond is characteristic for tetrahydroquinolines, leading to fragments that help identify the core structure. miamioh.edu
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 190 | [C₁₁H₁₄N₂O]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 147 | [M - COCH₃]⁺ | Loss of the acetyl group |
| 132 | [M - NH₂COCH₃]⁺ | Loss of the acetamide side chain |
| 117 | [C₈H₇N]⁺ | Retro-Diels-Alder type fragmentation of the THQ ring |
Note: Fragmentation is complex and other pathways are possible. libretexts.orgmiamioh.edu
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. mdpi.com
While a specific crystal structure for this compound is not publicly available, analysis of related tetrahydroquinoline and tetrahydroisoquinoline derivatives provides insight into the expected solid-state conformation. nih.govnih.gov The tetrahydroquinoline ring is expected to adopt a half-chair or boat conformation. nih.gov The technique would precisely define the planarity of the amide group and the dihedral angles between the aromatic ring and the substituents. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amide and amine N-H groups and the carbonyl oxygen, which dictate the crystal packing.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. thermofisher.com The experimental results are compared against the theoretically calculated values based on the molecular formula to confirm the compound's elemental composition and assess its purity. analysis.rs
For this compound, with the molecular formula C₁₁H₁₄N₂O, the theoretical elemental composition can be calculated. A pure sample should yield experimental values within ±0.4% of the theoretical percentages.
Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₄N₂O)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 69.44 |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 7.42 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.73 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 8.41 |
| Total | - | - | 190.246 | 100.00 |
Biological Activities and Mechanistic Investigations of Tetrahydroquinoline Acetamide Derivatives Excluding Clinical Data
Antimicrobial Activity Profile
No specific studies detailing the antimicrobial activity profile of N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide were identified. Research on isomers, such as N-(n-ethyl-1,2,3,4-tetrahydroquinolin-4-yl) acetamide (B32628), has shown activity against various bacterial and fungal strains, suggesting that the tetrahydroquinoline core can be a pharmacophore for antimicrobial agents. researchgate.net
Antibacterial Efficacy against Bacterial Strains (e.g., P. aeruginosa, E. coli, S. aureus, K. pneumoniae)
There is no available data from the reviewed sources detailing the antibacterial efficacy of this compound against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, or Klebsiella pneumoniae.
Antifungal Efficacy (e.g., against C. albicans)
No specific data on the antifungal efficacy of this compound against Candida albicans was found in the reviewed literature.
Investigation of Antimicrobial Mechanisms (e.g., Bacterial DNA Degradation)
The antimicrobial mechanisms of this compound, including any potential for inducing bacterial DNA degradation, have not been specifically elucidated in the available scientific literature. Studies on related quinolone compounds indicate that a common mechanism of action is the inhibition of DNA synthesis. researchgate.net
Antioxidant and Free-Radical Scavenging Properties
While various acetamide and quinoline (B57606) derivatives have been investigated for their antioxidant and free-radical scavenging capabilities, researchgate.netnih.govnih.gov specific studies and data tables for this compound are not available. The antioxidant potential of such derivatives is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free-radical scavenging test. researchgate.net
Enzyme Inhibition Studies
No specific enzyme inhibition studies for this compound were found in the reviewed literature.
Dihydrofolate Reductase (DHFR) Inhibition
There is no evidence in the reviewed scientific literature to suggest that this compound has been investigated as an inhibitor of Dihydrofolate Reductase (DHFR). DHFR inhibitors are a known class of antimicrobial and anticancer agents, and their mechanism involves blocking the synthesis of essential cellular components. nih.govwikipedia.orgresearchgate.net
DNA GyraseB Inhibition
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that plays a crucial role in DNA replication, transcription, and repair, making it a validated target for antibacterial agents. The GyrB subunit, which possesses ATPase activity, is a key focus for the development of novel inhibitors. While research has been conducted on various quinoline and quinolone derivatives as DNA gyrase inhibitors, specific studies on this compound are not extensively reported in the available literature. However, the broader class of quinoline derivatives has shown promise. For instance, novel quinoline derivatives have been synthesized and evaluated as inhibitors of bacterial DNA gyrase and topoisomerase IV, demonstrating potent in vitro and in vivo antibacterial activity. nih.gov Additionally, N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as novel DNA gyrase B-targeted antibacterial agents. nih.govnih.gov These studies, while not directly involving the this compound scaffold, highlight the potential of the quinoline core in the design of DNA gyrase B inhibitors.
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| Novel quinoline derivatives | Bacterial DNA gyrase and topoisomerase IV | Potent in vitro and in vivo antibacterial activity. | nih.gov |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides | DNA gyrase B | Identified as novel antibacterial agents. | nih.govnih.gov |
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
Neuronal nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide (NO) in the nervous system. Overproduction of NO by nNOS has been implicated in various neurological disorders, making selective nNOS inhibitors a topic of significant therapeutic interest. nih.gov Research has identified 1,2,3,4-tetrahydroquinoline-based compounds as potent and selective inhibitors of human nNOS. nih.govnih.gov
A structure-activity relationship (SAR) study of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline (B108954) derivatives containing a 6-substituted thiophene (B33073) amidine group led to the identification of several potent and selective nNOS inhibitors. nih.gov One notable compound from a related series, N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide, was identified as a potent and selective nNOS inhibitor with improved oral bioavailability and no hERG channel inhibition at effective concentrations. nih.gov This highlights the potential of the tetrahydroquinoline scaffold in developing nNOS inhibitors.
| Compound Scaffold | Key Structural Feature | Activity | Reference |
|---|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | 6-substituted thiophene amidine group | Potent and selective nNOS inhibition. | nih.gov |
| N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide | Alkylamino group at the 1-position | Potent and selective nNOS inhibitor with good oral bioavailability. | nih.gov |
Mycobacterium tuberculosis ATP Synthase Inhibition
Mycobacterium tuberculosis, the causative agent of tuberculosis, relies on ATP synthase for its energy production, making this enzyme an attractive target for novel anti-tubercular drugs. nih.govnih.govresearchgate.net While the diarylquinoline bedaquiline (B32110) is a known inhibitor of this enzyme, research has expanded to other quinoline-based scaffolds. nih.gov
A series of 5,8-disubstituted tetrahydroisoquinolines, isomers of the tetrahydroquinoline scaffold, have been shown to be effective inhibitors of M. tuberculosis in culture and modest inhibitors of the M. tb ATP synthase. nih.govbohrium.comresearchgate.netnih.gov Structure-activity relationship studies revealed that potency was generally improved with higher lipophilicity. bohrium.comnih.gov Large substituents at the 5-position of the tetrahydroisoquinoline ring were well-tolerated, and an N-methylpiperazine at the 8-position was a preferred substituent. The nature of the linker at other positions also played a crucial role, with -CH2- or -CONH- linkers being more effective than -CO- or -COCH2- linkers. nih.govbohrium.comnih.gov Although these findings are on the tetrahydroisoquinoline scaffold, they provide valuable insights for the design of tetrahydroquinoline-based inhibitors.
| Compound Scaffold | Key Structural Features | Activity | Reference |
|---|---|---|---|
| 5,8-disubstituted tetrahydroisoquinolines | Increased lipophilicity; Large 5-substituents; 8-(N-methylpiperazine) | Effective inhibitors of M. tuberculosis, modest inhibition of M. tb ATP synthase. | nih.govbohrium.comresearchgate.netnih.gov |
Receptor Modulation and Agonist/Antagonist Profiles
Selective Androgen Receptor Modulation (SARM)
Selective androgen receptor modulators (SARMs) are a class of compounds that exhibit tissue-selective activation of the androgen receptor (AR), with the potential to provide the anabolic benefits of androgens in muscle and bone while minimizing androgenic side effects in other tissues. nih.govacs.org The tetrahydroquinoline scaffold has been explored for the development of novel SARMs. An early example from Kaken Pharmaceutical Company, S-40503, a tetrahydroquinoline derivative, demonstrated osteoanabolic activity in rat models. acs.org More recently, systematic structural optimizations of a tetrahydroquinoline derivative, AT2, led to the discovery of a potent AR antagonist with excellent selectivity over other nuclear receptors. nih.gov
| Compound/Scaffold | Activity Profile | Key Findings | Reference |
|---|---|---|---|
| S-40503 (Tetrahydroquinoline derivative) | SARM (osteoanabolic) | Increased femur bone mineral density in rats. | acs.org |
| Tetrahydroquinoline derivative C2 | AR Antagonist | Potent AR antagonist with IC50 of 0.019 μM and excellent selectivity. | nih.gov |
Melatonin (B1676174) Receptor (MT1/MT2) Agonism and Selectivity
Melatonin receptors, MT1 and MT2, are G-protein coupled receptors that mediate the physiological effects of melatonin, including the regulation of circadian rhythms and sleep. The development of selective agonists and antagonists for these receptors is an active area of research. While direct studies on this compound are limited, research on related isoquinoline (B145761) and tetrahydroisoquinoline derivatives has provided valuable insights. A study on these derivatives as melatonin receptor ligands, inspired by the structure of agomelatine, led to the identification of potent agonist and partial agonist compounds with nanomolar binding affinities for both MT1 and MT2 receptors. nih.gov The tetrahydroquinoline ring has been described as a versatile bioisostere of tetralin for melatonin receptor ligands, leading to potent partial agonists with subnanomolar binding affinity for the MT2 receptor. unipv.it
| Compound Scaffold | Activity Profile | Key Findings | Reference |
|---|---|---|---|
| Tetrahydroisoquinoline derivatives | MT1/MT2 Agonist/Partial Agonist | Nanomolar binding affinities for both MT1 and MT2 receptors. | nih.gov |
| Tetrahydroquinoline derivatives | MT2 Partial Agonist | Subnanomolar binding affinity for the MT2 receptor. | unipv.it |
Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Modulation
Retinoic acid receptor-related orphan receptor γt (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. nih.govnih.gov As such, modulators of RORγt are of interest for the treatment of autoimmune diseases. The tetrahydroquinoline scaffold has been identified as a promising core for the development of RORγt modulators.
A novel series of tetrahydroquinolines and benzomorpholines were discovered as potent RORγt agonists. nih.gov Detailed structure-activity relationship studies led to the identification of a tetrahydroquinoline compound with an EC50 of 8.9 ± 0.4 nM and maximal activity of 104.5% in a dual FRET assay. nih.gov Furthermore, N-sulfonamide tetrahydroquinoline derivatives have been designed and synthesized as both potent agonists and inverse agonists of RORγt, demonstrating that the tetrahydroquinoline scaffold can be modulated to achieve opposite functional outcomes. nih.gov
| Compound Scaffold | Activity Profile | Key Findings | Reference |
|---|---|---|---|
| Tetrahydroquinoline derivatives | RORγt Agonist | Potent agonistic activity with EC50 in the nanomolar range. | nih.gov |
| N-sulfonamide tetrahydroquinoline derivatives | RORγt Agonist and Inverse Agonist | Demonstrates the tunability of the scaffold for different functional activities. | nih.gov |
Exploration of Other Reported Biological Activities, such as Anticancer and Neuroprotective Effects
While the primary biological activities of this compound are a subject of ongoing investigation, the broader class of tetrahydroquinoline (THQ) derivatives has attracted significant scientific attention for its diverse pharmacological potential. The THQ scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological properties. nih.gov Research into structurally related compounds has revealed promising anticancer and neuroprotective activities, suggesting potential therapeutic avenues for this chemical family. eurekaselect.com This section explores these reported biological effects, focusing on the mechanistic investigations and research findings for various tetrahydroquinoline acetamide derivatives and related analogues, excluding any clinical data.
Anticancer Effects
The tetrahydroquinoline core is a key feature in many compounds investigated for their anticancer properties. eurekaselect.com These derivatives have been shown to act through various mechanisms, including the induction of cell cycle arrest, apoptosis, and the interruption of cell migration. eurekaselect.com
One area of investigation involves the induction of cellular stress through the generation of reactive oxygen species (ROS). colab.ws For instance, a series of novel tetrahydroquinolinones was synthesized and evaluated for their ability to inhibit the growth of colorectal cancer (CRC). colab.ws Among these, the compound (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate demonstrated notable in vitro antiproliferative activity at micromolar concentrations against HCT-116 cells. colab.ws This compound was found to suppress colony formation and migration of the cancer cells. Mechanistic studies revealed that it induced significant oxidative stress, which disrupted cellular balance and led to autophagy through the PI3K/AKT/mTOR signaling pathway. colab.ws
Other research has focused on different substitutions on the THQ ring. A series of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines was synthesized and showed low micromolar inhibition against various cancer cell lines. nih.gov The incorporation of an aryl group at the 4-position of the quinoline structure was found to significantly increase the antiproliferative effect. nih.gov Similarly, morpholine-substituted tetrahydroquinoline derivatives have been explored as potential inhibitors of the mTOR enzyme, a key regulator of cell growth and proliferation. mdpi.com These compounds exhibited potent and selective cytotoxicity against triple-negative breast cancer (MDA-MB-231), lung cancer (A549), and breast cancer (MCF-7) cell lines. mdpi.com
The table below summarizes the anticancer activity of selected tetrahydroquinoline and tetrahydroisoquinoline derivatives.
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |
| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colorectal) | Exhibited antiproliferative activity; suppressed colony formation and migration; induced autophagy via the PI3K/AKT/mTOR pathway. colab.ws |
| 3,4-Diaryl-1,2,3,4-tetrahydroquinolines | Various | Showed low micromolar inhibition of cancer cell lines; aryl group at position 4 increased antiproliferative effect. nih.gov |
| Morpholine-Substituted THQs | A549 (Lung), MCF-7 (Breast), MDA-MB-231 (Breast) | Acted as potential mTOR inhibitors; exhibited potent and selective cytotoxicity. mdpi.com |
| Trimethoxy analog of 1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline (Compound 4f) | HepG2 (Liver) | Exerted potent activity with an IC50 of 22.70 μM. researchgate.net |
| o-hydroxy derivative of 1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline (Compound 4k) | HuCCA-1 (Bile Duct), A-549 (Lung), MOLT-3 (Leukemia) | Showed potent cytotoxicity, with the lowest IC50 value of 1.23 μM observed for MOLT-3 cells. researchgate.net |
Neuroprotective Effects
Derivatives of tetrahydroquinoline have also been investigated for their potential to protect neurons from damage, a key strategy in combating neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov The mechanisms underlying these neuroprotective effects often involve antioxidant activity and the inhibition of key enzymes like acetylcholinesterase (AChE). nih.govnih.gov
Antioxidant and Anti-apoptotic Mechanisms
Oxidative stress is a major contributor to the pathology of several neurodegenerative disorders. nih.govmdpi.com Compounds that can mitigate this stress are of significant therapeutic interest. One such compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has demonstrated neuroprotective properties in a rat model of rotenone-induced Parkinson's disease. nih.gov Administration of HTHQ led to a significant reduction in oxidative stress in the brain tissue of these rats. nih.gov This was associated with the recovery of antioxidant enzyme activities and an increase in the expression of antioxidant genes and the transcription factors Nrf2 and Foxo1. nih.gov Furthermore, HTHQ treatment normalized the activity of chaperones and reduced the intensity of apoptosis (programmed cell death) in the affected neurons. nih.gov
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govresearchgate.net The core structure of many AChE inhibitors contains a quinoline or a related heterocyclic moiety. While direct studies on this compound as an AChE inhibitor are not widely reported, the broader class of compounds serves as a foundation for designing new and potentially more effective inhibitors. nih.gov The development of selective AChE inhibitors is a key goal, as this can reduce side effects associated with the inhibition of other enzymes like butyrylcholinesterase (BChE). nih.gov
The following table highlights research findings related to the neuroprotective activities of relevant compounds.
| Compound/Derivative Class | Model/Assay | Key Findings |
| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rotenone-induced Parkinson's Disease (rat model) | Decreased oxidative stress; enhanced antioxidant enzyme activity; increased mRNA expression of Nrf2 and Foxo1; suppressed apoptosis. nih.gov |
| Quinolylnitrones | In vitro neuronal models | Displayed antioxidant and neuroprotective properties relevant for stroke therapy. dntb.gov.ua |
| Isoquinoline Alkaloids (e.g., Tetrahydropalmatine) | General review | Exert neuroprotective effects by reducing oxidative stress, inhibiting inflammation, and regulating autophagy. mdpi.com |
An in-depth examination of the structure-activity relationship (SAR) and computational analysis of this compound and its derivatives reveals critical insights into their therapeutic potential. Through detailed computational studies, researchers have elucidated the molecular interactions and pharmacological properties that govern the biological activity of this class of compounds.
Future Research Directions and Potential Academic Applications Non Clinical
Design and Synthesis of Novel N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide Analogs with Enhanced Biological Profiles
The core structure of this compound offers multiple points for chemical modification to generate novel analogs with potentially enhanced or entirely new biological activities. Future research in this area will likely focus on systematic structural modifications to explore the structure-activity relationships (SAR). Key areas for modification include the acetamide (B32628) group, the tetrahydroquinoline ring system, and the substitution pattern on the aromatic ring.
Table 1: Potential Modifications of this compound and Their Rationale
| Modification Site | Potential Modifications | Rationale for Enhanced Biological Profile |
| Acetamide Group | Replacement with other functional groups (e.g., sulfonamides, ureas, thioureas, different acyl groups). | To alter hydrogen bonding capabilities, lipophilicity, and metabolic stability, potentially leading to improved target engagement and pharmacokinetic properties. |
| Tetrahydroquinoline Ring | Introduction of substituents (e.g., alkyl, aryl, halogen) on the nitrogen or carbon atoms of the saturated ring. | To modulate the compound's three-dimensional shape and basicity, which can influence receptor binding and selectivity. |
| Aromatic Ring | Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions. | To fine-tune electronic properties and explore interactions with specific pockets of a biological target. |
The synthesis of these novel analogs can be achieved through established synthetic methodologies, such as modifications of the Pictet-Spengler reaction for the tetrahydroquinoline core, followed by various coupling and functional group interconversion reactions. The resulting compounds would then be screened against a panel of biological targets to identify derivatives with improved potency, selectivity, and novel mechanisms of action.
Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action for Tetrahydroquinoline Acetamide Derivatives
While tetrahydroquinoline derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer effects, the specific biological targets of this compound are not well-defined. rsc.orgnih.govnuph.edu.ua Future research should aim to identify and validate novel biological targets for this compound and its analogs.
A promising approach involves unbiased screening methodologies, such as phenotypic screening in various cell-based assays, followed by target deconvolution techniques like affinity chromatography, chemical proteomics, or genetic approaches. This could reveal unexpected therapeutic applications for this class of compounds. For instance, related tetrahydroisoquinoline derivatives have shown activity against targets such as HIV-1 reverse transcriptase and DNA gyrase, suggesting that this compound analogs could be explored for similar activities. rsc.orgscholarsresearchlibrary.com
Table 2: Potential Biological Targets for this compound Analogs Based on Related Scaffolds
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Kinases, Proteases, Reverse Transcriptase scholarsresearchlibrary.com, DNA Gyrase rsc.org | Oncology, Infectious Diseases |
| Receptors | G-protein coupled receptors (GPCRs), Nuclear Receptors nih.gov | Neuroscience, Metabolic Diseases |
| Ion Channels | Sodium, Potassium, Calcium Channels | Cardiovascular Diseases, Neurology |
Elucidating the mechanism of action of any identified active compounds is crucial. This would involve a combination of biochemical assays, structural biology (e.g., X-ray crystallography or cryo-electron microscopy of the compound bound to its target), and cell-based pathway analysis to understand how these molecules exert their biological effects at a molecular level.
Application as Chemical Probes in Biochemical and Cell Biology Studies for Pathway Elucidation
Well-characterized, potent, and selective analogs of this compound could serve as valuable chemical probes for dissecting complex biological pathways. A chemical probe is a small molecule that can be used to perturb a specific protein or pathway in a controlled manner, allowing researchers to study its function in cells and organisms.
To be utilized as a chemical probe, an analog would need to demonstrate high affinity and selectivity for its biological target. Once such a compound is identified, it can be modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups for pull-down experiments to identify binding partners and downstream effectors. The synthesis of such probes based on a tetrahydroisoquinoline scaffold has been reported for dopamine receptor ligands, indicating the feasibility of this approach. nih.gov
The application of these probes could span various areas of cell biology, including signal transduction, gene regulation, and metabolic pathways. By selectively inhibiting or activating a specific protein with a chemical probe, researchers can gain insights into its role in cellular processes and disease pathogenesis.
Development of Tetrahydroquinoline-Based Compound Libraries for High-Throughput Screening in Academic Research Programs
The development of diverse compound libraries is essential for identifying starting points for drug discovery and for exploring fundamental biology. A focused library of this compound analogs, synthesized based on the principles outlined in section 6.1, would be a valuable resource for academic high-throughput screening (HTS) programs. stanford.eduku.edufishersci.comnuvisan.com
These libraries can be designed to cover a broad chemical space by systematically varying the substituents at different positions of the tetrahydroquinoline scaffold. The inclusion of such libraries in HTS campaigns against a wide range of biological targets could lead to the identification of novel "hits" for various diseases. However, it is important to be mindful of potential issues such as pan-assay interference compounds (PAINS), as some fused tetrahydroquinolines have been reported to be problematic in HTS assays. nih.gov Careful characterization of any hits would be necessary to ensure they are not artifacts.
Table 3: Characteristics of a High-Quality Tetrahydroquinoline-Based Screening Library
| Characteristic | Description | Importance in HTS |
| Structural Diversity | Wide variation in substituents and stereochemistry. | Increases the probability of finding a hit for a given target. |
| Drug-like Properties | Adherence to guidelines such as Lipinski's Rule of Five. | Enhances the likelihood that hits can be developed into viable lead compounds. |
| Purity and Characterization | High purity of each compound with confirmation of its chemical structure. | Ensures that observed biological activity is due to the intended compound. |
| Freedom from PAINS | Exclusion of known promiscuous or reactive chemical motifs. | Reduces the rate of false-positive hits and wasted follow-up efforts. |
By creating and screening such focused libraries, academic researchers can contribute to the discovery of new biological pathways and the identification of novel starting points for therapeutic development.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide and its derivatives?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as alkylation, acetylation, or hydrogenation. For example:
- Diastereoselective synthesis : A general procedure uses quinoline precursors reacted with acetamide derivatives under controlled conditions (e.g., N,N-dimethylacetamide as solvent, 1.0 mmol substrate, 22% yield). Diastereomer ratios (e.g., 3:2) can be monitored via .
- Asymmetric hydrogenation : Catalytic methods employing chiral ligands (e.g., Ir-based catalysts) enable stereoselective synthesis. HPLC (Daicel Chiracel AD-H/OD-H columns) validates enantiomeric excess .
| Reaction Parameter | Example Conditions | Yield/Purity |
|---|---|---|
| Substrate | 3,7,8-Trimethylquinoline | 22% yield (pale yellow oil) |
| Solvent | N,N-Dimethylacetamide | Diastereomer ratio 3:2 |
| Catalyst | Ir-(R)-BINAP | >95% ee (HPLC confirmed) |
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR identify structural features (e.g., diastereomer splitting patterns, methyl group integration) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] calcd. 261.1967, found 261.1970) .
- Chromatography : HPLC or GC-MS assesses purity and resolves stereoisomers .
Q. How should researchers ensure compound stability during storage and handling?
Methodological Answer:
- Storage : Store at -20°C in airtight containers to prevent degradation. Stability ≥5 years under these conditions .
- Safety Protocols : Use PPE (gloves, lab coats), avoid inhalation/contact, and follow institutional guidelines for hazardous materials .
Advanced Research Questions
Q. How can stereochemical challenges in synthesis be addressed?
Methodological Answer:
- Chiral Ligands : Employ Ir or Rh catalysts with N,P ligands for asymmetric hydrogenation. Monitor enantiomeric excess via chiral HPLC .
- Diastereomer Separation : Use preparative chromatography (e.g., silica gel columns, heptane/i-PrOH gradients) .
Q. How to resolve contradictions in spectral data (e.g., unexpected diastereomer ratios)?
Methodological Answer:
Q. What strategies are recommended for designing bioactivity studies?
Methodological Answer:
Q. How can computational tools predict interactions with biological targets?
Methodological Answer:
Q. How to validate the compound’s uniqueness compared to structural analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
